![molecular formula C20H13NO5S B2401541 methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477556-21-1](/img/structure/B2401541.png)
methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate, also known as MOCBC, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of chromene derivatives and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Structural Studies
Methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate serves as a key intermediate or structural motif in the synthesis of a wide range of compounds. For instance, Bridges et al. (1993) described the efficient synthesis of structurally novel benzo[b]thiophene-2-carboxamidines, showcasing the compound's utility in producing selective inhibitors of urokinase, a significant target for therapeutic intervention in cancer and other diseases (Bridges et al., 1993). Similarly, Ciolkowski et al. (2009) investigated chromane derivatives, including methyl 4-oxo-4H-chromene-3-carboxylate, highlighting its importance in structural and conformational studies of organic compounds (Ciolkowski et al., 2009).
Photophysical and Electrochemical Properties
The modification of the core structure of this compound has led to the discovery of compounds with intriguing photophysical and electrochemical properties. Myannik et al. (2018) synthesized novel organic ligands and their metal complexes, exploring their structural characteristics and electrochemical behaviors, paving the way for applications in material science and catalysis (Myannik et al., 2018).
Polymer Science and Material Applications
In polymer science, the integration of this compound into polymer backbones or side chains has resulted in materials with novel properties. Park et al. (2017) developed high-performance polymer solar cells using a polymer that includes a methyl thiophene-3-carboxylate unit, demonstrating the compound's utility in creating eco-friendly and efficient energy-harvesting devices (Park et al., 2017).
Antimicrobial and Antioxidant Activities
The compound's derivatives have been explored for their potential antimicrobial and antioxidant activities. Subbareddy and Sumathi (2017) developed indolyl-4H-chromene-3-carboxamides with significant antioxidant and antibacterial properties, showcasing the therapeutic potential of modifications to the core structure (Subbareddy & Sumathi, 2017).
Mechanism of Action
Target of Action
The primary targets of the compound “methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate” are currently unknown
Mode of Action
It’s known that the compound undergoes transformations in the presence of pentacarbonyliron and hmpa in benzene and toluene . The probable mechanism of these transformations has been proposed, but further studies are required to confirm this and to understand how these transformations influence the compound’s interaction with its targets .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body
properties
IUPAC Name |
methyl 3-[(4-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5S/c1-25-20(24)18-16(12-7-3-5-9-15(12)27-18)21-19(23)13-10-26-14-8-4-2-6-11(14)17(13)22/h2-10H,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQOXQXVYPIRPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

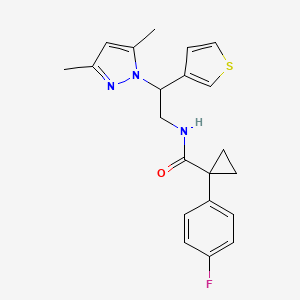
![Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate](/img/structure/B2401465.png)
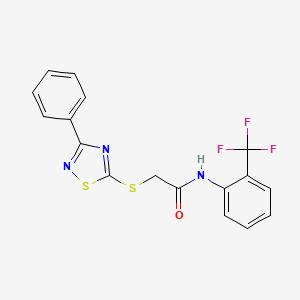
![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2401468.png)
![5-(2,6-dimethyl-4H-[1,3'-bipyridin]-4-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2401469.png)
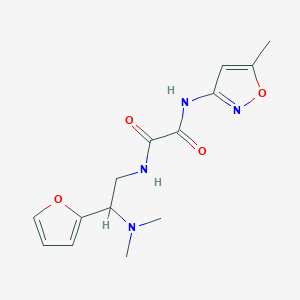


![4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2401474.png)
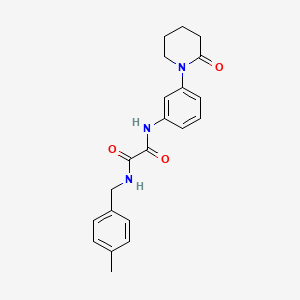
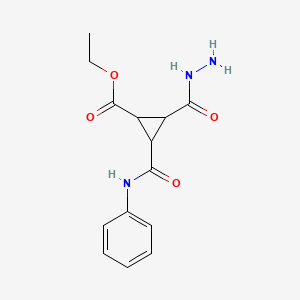
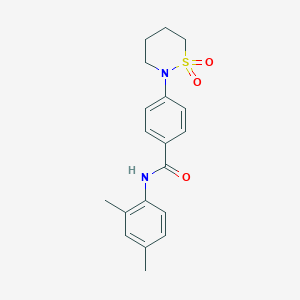

![methyl 4-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2401480.png)